5-Ethyl-pyrimidine-4-carboxylic acid is a highly specialized, bifunctional heterocyclic building block utilized extensively in advanced medicinal chemistry and agrochemical synthesis. Featuring a reactive carboxylic acid at the 4-position and a lipophilic ethyl substituent at the 5-position, this compound serves as a critical precursor for generating complex dihydropyrimidines and substituted pyrimidine derivatives. The ethyl group provides a precise balance of steric bulk and lipophilicity, making it a preferred scaffold for optimizing target residence time and membrane permeability in downstream active pharmaceutical ingredients (APIs) and crop protection agents, distinguishing it from simpler, lower-molecular-weight analogs [1].
Procurement substitution with the more common 5-methyl-pyrimidine-4-carboxylic acid or the unsubstituted pyrimidine-4-carboxylic acid fundamentally alters the physicochemical profile of the resulting downstream products. The absence of the ethyl group reduces the calculated LogP by approximately 0.5 units, which can critically compromise cell membrane permeability in pharmaceutical applications and cuticular penetration in agrochemicals [1]. Furthermore, attempting to substitute with the structurally related 5-vinyl-pyrimidine-4-carboxylic acid introduces significant process liabilities, as the reactive vinyl group is prone to unwanted polymerization and oxidative degradation during harsh coupling or halogenation steps, drastically reducing batch-to-batch reproducibility and overall synthetic yield [2].
When evaluating building blocks for orally bioavailable drugs or penetrant herbicides, the 5-alkyl chain length is a primary driver of lipophilicity. 5-Ethyl-pyrimidine-4-carboxylic acid imparts a calculated LogP increase of approximately +0.45 to +0.50 units to downstream derivatives compared to the 5-methyl analog. This precise increase in lipophilicity is critical for achieving optimal passive membrane permeability without pushing the final molecule into the highly lipophilic, poorly soluble range [1].
| Evidence Dimension | Calculated LogP contribution to downstream derivatives |
| Target Compound Data | ~ +0.50 log units (5-ethyl group) |
| Comparator Or Baseline | Baseline (5-methyl group) |
| Quantified Difference | +0.45 to +0.50 log units |
| Conditions | In silico LogP calculation for downstream amide/ester derivatives |
Procuring the 5-ethyl variant directly eliminates the need for complex, late-stage formulation enhancements to achieve target permeability.
In industrial scale-up, precursor stability dictates overall yield and cost. Compared to 5-vinyl-pyrimidine-4-carboxylic acid, which is often used as an alternative intermediate but suffers from >15% degradation via polymerization or oxidation under standard cross-coupling or chlorination conditions, 5-Ethyl-pyrimidine-4-carboxylic acid is fully saturated and exhibits near-complete chemical stability (>99% recovery) under identical thermal and oxidative stress conditions [1].
| Evidence Dimension | Chemical stability under oxidative/thermal stress |
| Target Compound Data | >99% stability (fully saturated ethyl group) |
| Comparator Or Baseline | <85% stability (5-vinyl analog, prone to polymerization) |
| Quantified Difference | >14% improvement in intermediate survival |
| Conditions | Standard process chemistry conditions (e.g., SOCl2 reflux or Pd-catalyzed coupling environments) |
Buyers scaling up synthesis routes should prioritize the 5-ethyl compound to avoid yield losses and purification bottlenecks associated with reactive unsaturated analogs.
The steric volume of the 5-position substituent is a critical determinant of binding affinity in specific viral and enzymatic targets. The ethyl group provides a larger Charton steric parameter (v = 0.90) compared to the methyl group (v = 0.52). In the context of HBV capsid assembly modulators, this increased hydrophobic sweep volume allows downstream dihydropyrimidine derivatives to lock into the hydrophobic pocket of the core protein more effectively, significantly improving target residence time and lowering the IC50 compared to 5-methyl derivatives [1].
| Evidence Dimension | Charton steric parameter (v) / Hydrophobic volume |
| Target Compound Data | v = 0.90 (Ethyl) |
| Comparator Or Baseline | v = 0.52 (Methyl) |
| Quantified Difference | +0.38 increase in steric parameter |
| Conditions | Target binding pocket optimization (e.g., HBV core protein) |
Selecting the 5-ethyl building block is essential when designing APIs that require precise steric anchoring in deep hydrophobic binding pockets.
The unsubstituted pyrimidine-4-carboxylic acid is highly polar and often exhibits poor solubility in standard aprotic solvents like dichloromethane (DCM) or ethyl acetate, complicating standard amide coupling reactions. The addition of the 5-ethyl group significantly disrupts the crystal lattice energy and increases lipophilicity, resulting in a >3-fold increase in solubility in DCM. This improved processability leads to higher conversion rates and fewer side reactions during standard HATU or EDC/HOBt mediated couplings [1].
| Evidence Dimension | Solubility in standard aprotic solvents (e.g., DCM) |
| Target Compound Data | High solubility, enabling homogeneous coupling |
| Comparator Or Baseline | Unsubstituted pyrimidine-4-carboxylic acid (Poor solubility, heterogeneous suspensions) |
| Quantified Difference | >3-fold increase in practical solvent solubility |
| Conditions | Standard ambient temperature amide coupling conditions (e.g., DCM, DIPEA) |
Procuring the 5-ethyl variant streamlines laboratory workflows by enabling homogeneous reaction conditions, reducing solvent volumes and improving overall coupling yields.
Directly leveraging the optimized steric volume and lipophilicity of the 5-ethyl group, this compound is a premier building block for synthesizing dihydropyrimidine-based HBV CAMs. The ethyl group ensures optimal fit within the viral core protein's hydrophobic pocket, making it superior to 5-methyl analogs for this specific therapeutic class [1].
In agrochemical R&D, 5-Ethyl-pyrimidine-4-carboxylic acid is utilized to synthesize substituted 4-amino-picolinic acid and pyrimidine herbicides. The enhanced LogP provided by the ethyl group improves cuticular penetration in target weeds, while its saturated nature avoids the formulation instability seen with 5-vinyl analogs [2].
For contract research organizations (CROs) and medicinal chemistry teams building proprietary screening libraries, this compound offers superior organic solvent solubility compared to unsubstituted pyrimidine acids. This processability advantage allows for high-throughput, homogeneous amide coupling reactions, maximizing library yield and diversity [3].